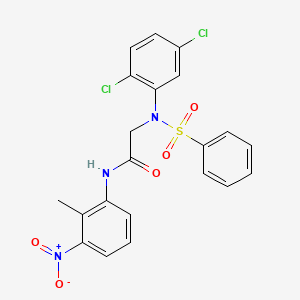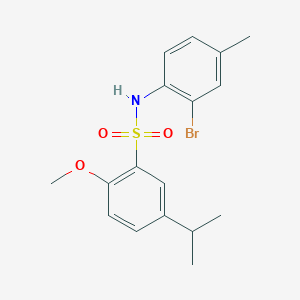![molecular formula C15H13IN2O3S B3507844 N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B3507844.png)
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential in various fields. CMPI is a sulfonamide derivative with a unique molecular structure that makes it a promising compound for use in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been shown to decrease the pH of the tumor microenvironment, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in the invasion and metastasis of cancer cells. In the brain, N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide in lab experiments is its unique molecular structure, which allows it to target specific enzymes and proteins. In addition, the synthesis method for N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide is relatively efficient, with a yield of 60-70%. However, one limitation of using N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Therefore, careful consideration must be taken when determining the appropriate concentration to use in experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide in scientific research. One potential direction is the development of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is the use of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide as a fluorescent probe for imaging specific proteins and enzymes in cells. Additionally, further research is needed to determine the optimal concentration of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide to use in lab experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide, or N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide, is a promising compound for use in scientific research. Its unique molecular structure allows it to target specific enzymes and proteins, making it a potential therapeutic agent for the treatment of cancer and neurological disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and toxicity.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been studied for its potential use in various scientific research areas. One of the main applications of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide is in the field of cancer research. Studies have shown that N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has shown promise in the field of bioimaging, as it can be used as a fluorescent probe for imaging specific proteins and enzymes in cells.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXYAUXVVYIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)

![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)

![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)
![N-phenyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3507824.png)
![N~2~-benzyl-N~1~-(2-furylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507838.png)

![3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B3507858.png)
![N-(3,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3507865.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3507877.png)